REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[C:3]=1[CH2:4]O.S(Cl)([Cl:14])=O>C1C=CC=CC=1>[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[C:3]=1[CH2:4][Cl:14]
|
Name
|
|
Quantity
|
0.57 g
|
Type
|
reactant
|
Smiles
|
FC1=C(CO)C(=CC=C1)OC
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Name
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|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
resultant solution
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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|
Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
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Smiles
|
S(=O)(Cl)Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
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The obtained solution was stirred for 1 hour at a room temperature
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
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Details
|
a reaction
|
Type
|
CUSTOM
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Details
|
condensed under reduced pressure
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Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CCl)C(=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |